(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid
Description
(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a side chain containing a fluorine and iodine-substituted phenyl ring
Properties
IUPAC Name |
(2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDIQSQVJMFROY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-fluoro-3-iodobenzene.
Formation of Intermediate: The intermediate is formed through a series of reactions, including halogenation and coupling reactions.
Amino Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the iodine substituent to a less reactive form.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different chemical and physical properties.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound can be used in studies to understand the interactions between amino acids and proteins.
Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound can be incorporated into materials to enhance their properties, such as increasing thermal stability or chemical resistance.
Agriculture: It may be used in the development of agrochemicals for crop protection and growth enhancement.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
- (2S)-2-amino-3-(4-chloro-3-iodophenyl)propanoic acid
- (2S)-2-amino-3-(4-fluoro-3-bromophenyl)propanoic acid
- (2S)-2-amino-3-(4-fluoro-3-methylphenyl)propanoic acid
Comparison:
- Structural Differences: The presence of different halogen atoms (chlorine, bromine, methyl) in the similar compounds can lead to variations in their chemical reactivity and biological activity.
- Unique Features: The combination of fluorine and iodine in (2S)-2-amino-3-(4-fluoro-3-iodophenyl)propanoic acid provides a unique set of properties, such as enhanced binding affinity to certain targets and increased stability under specific conditions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
